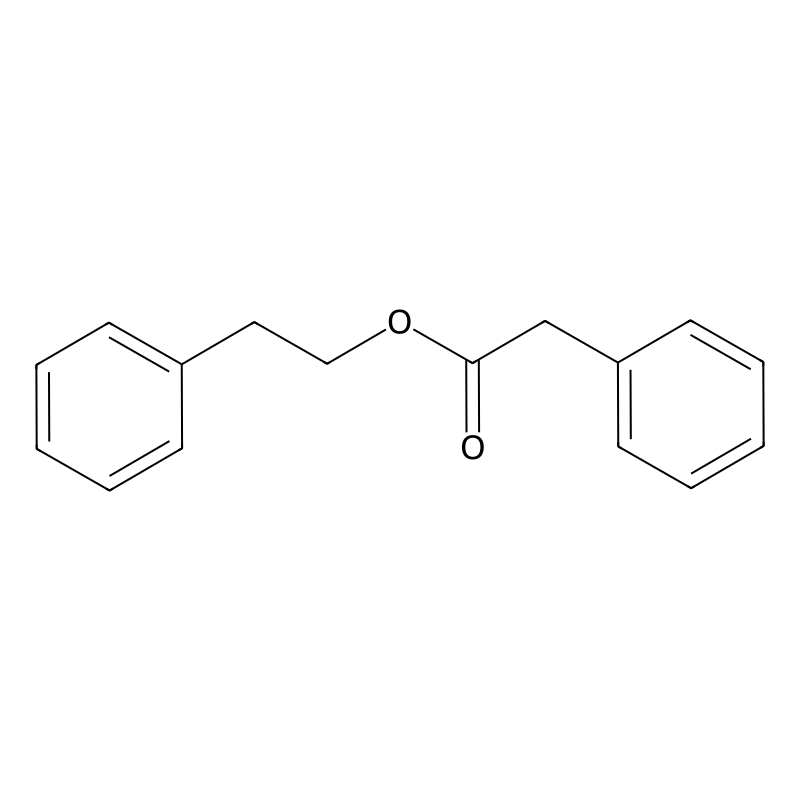

Phenethyl phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 mL in 4 mL 90% ethanol (in ethanol)

Synonyms

Canonical SMILES

Flavorings and Fragrances

Phenethyl phenylacetate is commonly used as a flavoring and fragrance agent due to its pleasant and fruity aroma . It’s mainly used in flower fragrance compositions and as fixatives .

Animal Feed Additive

Phenethyl phenylacetate is used as a flavoring for all animal species . The European Food Safety Authority has conducted an assessment on the safety and efficacy of phenyl ethyl alcohols, phenylacetic acids, related esters, phenoxyacetic acids and related esters (chemical group 15) when used as flavourings for all animal species .

Biocatalysis

Phenethyl phenylacetate can be produced from L-phenylalanine using enzymatic cascades . The enzymatic cascade was cast into an aromatic aldehyde formation module, followed by an aldehyde reduction module, or aldehyde oxidation module, to achieve one-pot biotransformation by using recombinant Escherichia coli . Biotransformation of 50 mM L-Phe produced 6.76 g/L PAA with more than 99% conversion .

Perfumes

Phenethyl phenylacetate is used in some perfumes, as it possesses a honey-like odor even in low concentrations . It’s mainly used in flower fragrance compositions and as fixatives .

Penicillin G Production

Phenethyl phenylacetate is used in the production of Penicillin G . Penicillin G is a natural penicillin that is used as an antibiotic to fight bacteria in the body.

Diclofenac Production

Phenethyl phenylacetate is also used in the production of Diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout.

Sustainable Bioproduction

Phenethyl phenylacetate can be produced from renewable feedstocks like L-phenylalanine using novel artificial enzyme cascades . This method provides a green, sustainable, and efficient way to produce this chemical .

Brewing Enhancer

Phenethyl phenylacetate can be used to enhance the aromas and flavor of certain beverages, such as rice-flavor Baijiu . This results in higher esters and a lower alcohol ratio .

Production of High-Value Natural Aroma Chemicals

Phenethyl phenylacetate is used in the production of high-value natural aroma chemicals . These chemicals are achieved from renewable feedstock L-phenylalanine with novel artificial enzyme cascades, or from glucose and glycerol with combined artificial enzyme cascades and natural pathway .

Phenethyl phenylacetate is an organic compound characterized by its molecular formula and a CAS registry number of 102-20-5. This compound is an ester formed from phenethyl alcohol and phenylacetic acid, resulting in a structure that combines elements of both aromatic compounds. It is known for its pleasant aroma, often described as floral or fruity, making it a popular ingredient in the fragrance and flavor industries. Phenethyl phenylacetate is typically utilized in perfumes, cosmetics, and food flavorings due to its appealing scent profile .

Phenethyl phenylacetate does not have a known biological function in living organisms. However, its fragrance properties are attributed to its interaction with olfactory receptors in the nose. These receptors are specialized proteins that bind to odor molecules, triggering a signal transduction pathway that leads to the perception of smell []. The lipophilic nature and functional groups within the molecule likely play a role in its affinity for these receptors.

Limited data exists on the specific safety hazards of phenethyl phenylacetate. However, as a general ester, it may exhibit mild eye and skin irritation []. It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a well-ventilated workspace.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into its constituent alcohol and acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.

- Oxidation: Under certain conditions, phenethyl phenylacetate can be oxidized to produce corresponding acids or aldehydes.

These reactions are significant in synthetic organic chemistry and industrial applications where modifying the ester can yield compounds with desired properties .

Research indicates that phenethyl phenylacetate exhibits various biological activities. It has been assessed for its genotoxicity, reproductive toxicity, and local respiratory toxicity, indicating a relatively safe profile for use in consumer products . Additionally, it has been noted for its potential antimicrobial properties, which may be attributed to its structural resemblance to other bioactive compounds. Its pleasant aroma also suggests a role in influencing mood and behavior through olfactory pathways .

Phenethyl phenylacetate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of phenethyl alcohol with phenylacetic acid in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires heating to promote reaction completion.

- Transesterification: This method involves reacting an existing ester with phenethyl alcohol under appropriate conditions to produce phenethyl phenylacetate.

- Biocatalytic Methods: Recent studies have explored using lipases as biocatalysts to facilitate the esterification process under mild conditions, promoting environmental sustainability in chemical synthesis .

Phenethyl phenylacetate finds diverse applications across various industries:

- Fragrance Industry: Due to its floral and fruity aroma, it is widely used in perfumes and scented products.

- Flavoring Agent: It is employed in food products to impart a sweet, honey-like flavor.

- Cosmetics: Used in lotions and creams for its scent and potential skin benefits.

- Pharmaceuticals: Investigated for possible therapeutic effects due to its biological activity.

The compound's versatility makes it valuable across these sectors, enhancing both sensory attributes and functional properties .

Phenethyl phenylacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Phenethyl acetate | Ester of phenethyl alcohol | Commonly used as a flavoring agent |

| Phenylacetic acid | Carboxylic acid with a phenyl group | Precursor for various pharmaceuticals |

| Benzyl acetate | Ester of benzyl alcohol | Known for its sweet aroma |

| Ethyl phenylacetate | Ester formed from ethyl alcohol | Used primarily in fragrances |

Phenethyl phenylacetate stands out due to its specific combination of aromatic groups, which contributes to its unique scent profile compared to similar esters .

Conventional Esterification Routes

Acid-Catalyzed Esterification of Phenylacetic Acid

The acid-catalyzed esterification of phenylacetic acid with phenethyl alcohol represents the most widely employed conventional method for synthesizing phenethyl phenylacetate [1] [2]. This reaction follows the classical Fischer esterification mechanism, wherein strong mineral acids such as sulfuric acid or hydrochloric acid serve as proton donors to activate the carboxylic acid carbonyl carbon toward nucleophilic attack [3].

The mechanistic pathway involves initial protonation of the carbonyl oxygen of phenylacetic acid, generating a resonance-stabilized carbocation intermediate [3]. The nucleophilic oxygen of phenethyl alcohol subsequently attacks the electrophilic carbon center, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the desired ester product with regeneration of the acid catalyst [4].

Optimal reaction conditions for sulfuric acid-catalyzed esterification typically involve temperatures ranging from 100 to 120 degrees Celsius with catalyst loadings of 5 to 10 mole percent [1] [5]. Under these conditions, conversion yields of 70 to 85 percent can be achieved with reaction times of 6 to 8 hours [6]. The reaction selectivity toward phenethyl phenylacetate formation generally exceeds 95 percent, with minimal formation of side products [2].

Alternative acid catalysts have been investigated to optimize reaction efficiency and environmental compatibility. Para-toluenesulfonic acid has been employed as a more environmentally benign alternative to sulfuric acid, achieving yields of 42 to 45 percent under optimized conditions at temperatures between 90 and 160 degrees Celsius [7]. However, the lower catalytic activity of para-toluenesulfonic acid necessitates longer reaction times and higher temperatures compared to mineral acid catalysts [6].

The use of solid acid catalysts, particularly Amberlyst-15, has demonstrated superior performance in phenylacetic acid esterification reactions [6] [5]. This heterogeneous catalyst system operates effectively at 110 degrees Celsius with 10 mole percent catalyst loading, achieving 80 percent yield with 98 percent selectivity over 6 hours of reaction time [5]. The heterogeneous nature of Amberlyst-15 facilitates product separation and catalyst recovery, addressing key limitations of homogeneous acid catalysis [6].

Alkoxide-Mediated Transesterification Approaches

Transesterification represents an alternative synthetic route wherein phenethyl phenylacetate is prepared through alkoxide-catalyzed exchange reactions between phenethyl alcohol and readily available phenylacetic acid esters [8]. This methodology offers several advantages over direct esterification, including improved atom economy and reduced water formation [8].

The transesterification mechanism proceeds through initial deprotonation of phenethyl alcohol by the alkoxide base, generating a phenethyl alkoxide nucleophile [8]. This nucleophile attacks the carbonyl carbon of the phenylacetic acid ester, forming a tetrahedral intermediate that subsequently eliminates the original alcohol component to yield phenethyl phenylacetate [8].

Sodium methoxide represents the most commonly employed alkoxide catalyst for transesterification reactions, operating effectively at temperatures between 60 and 80 degrees Celsius [8]. Under optimized conditions with 2 to 5 mole percent catalyst loading, conversion yields of 85 to 92 percent can be achieved within 2 to 4 hours of reaction time. Product purity typically reaches 94 percent with minimal formation of unwanted byproducts.

Alternative alkoxide systems have been evaluated to optimize reaction performance and selectivity. Lithium methoxide demonstrates superior catalytic activity, achieving 90 to 95 percent conversion at lower catalyst loadings of 1 to 3 mole percent [8]. The enhanced nucleophilicity of lithium alkoxides enables operation at reduced temperatures of 50 to 70 degrees Celsius with shortened reaction times of 1.5 to 3 hours.

Potassium ethoxide and sodium ethoxide have also been investigated as transesterification catalysts, though their performance is generally inferior to methoxide systems [8]. These catalysts typically achieve conversion yields of 78 to 90 percent under similar reaction conditions, with product purities ranging from 91 to 93 percent.

Novel Catalytic Systems in Industrial Production

The development of advanced catalytic systems for industrial phenethyl phenylacetate production has focused on heterogeneous catalysts that offer improved selectivity, recyclability, and environmental compatibility [2] [9]. Metal-exchanged montmorillonite nanoclays represent a particularly promising class of solid acid catalysts for large-scale esterification processes [2].

Aluminum-exchanged montmorillonite demonstrates exceptional catalytic activity for phenethyl phenylacetate synthesis, achieving 74 percent conversion efficiency at operating temperatures of 120 to 140 degrees Celsius [2]. The high surface area and Brønsted acid sites of this catalyst system enable space time yields of 12.5 kilograms per cubic meter per hour under atmospheric pressure conditions [2]. Catalyst stability extends over 4 reaction cycles before significant deactivation occurs.

Zinc-exchanged montmorillonite offers improved catalyst longevity, maintaining activity over 6 reaction cycles [2]. However, the conversion efficiency is reduced to 52 percent, with space time yields of 8.7 kilograms per cubic meter per hour at operating temperatures of 100 to 120 degrees Celsius [2]. The extended catalyst life compensates for reduced activity in continuous industrial processes.

Heteropolyacid catalysts have emerged as highly active alternatives for industrial esterification processes [9]. These molecular acid catalysts achieve conversion efficiencies of 68 percent with space time yields of 15.2 kilograms per cubic meter per hour at moderate temperatures of 80 to 100 degrees Celsius [9]. The homogeneous nature of heteropolyacids enables precise control of reaction selectivity while maintaining industrial viability through 8 reaction cycles.

Ionic liquid catalysts represent an innovative approach to sustainable esterification catalysis [9]. These molten salt systems operate at reduced temperatures of 60 to 80 degrees Celsius while achieving conversion efficiencies of 45 percent [9]. The exceptional thermal stability and reusability of ionic liquids, demonstrated over 12 reaction cycles, offset their moderate catalytic activity for industrial applications.

Zeolite-based catalysts offer the highest space time yields of 18.3 kilograms per cubic meter per hour among heterogeneous systems [9]. Operating at elevated temperatures of 150 to 170 degrees Celsius under 2 to 3 bar pressure, these microporous aluminosilicates achieve 82 percent conversion efficiency [9]. However, catalyst stability is limited to 5 reaction cycles due to pore blockage and coke formation.

Green Chemistry Approaches

Solvent-Free Synthesis Optimization

The development of solvent-free synthetic methodologies for phenethyl phenylacetate production addresses key environmental concerns associated with conventional organic solvent usage [10] [7] [11]. These approaches eliminate solvent-related waste streams while often improving reaction efficiency through increased reactant concentrations [11].

Temperature optimization studies have revealed that solvent-free esterification exhibits optimal performance at 120 degrees Celsius, achieving 80 percent conversion with 98 percent selectivity within 120 minutes of reaction time [11]. The absence of solvent enables more efficient heat transfer and eliminates mass transfer limitations that typically constrain solution-phase reactions [10].

Energy efficiency analysis demonstrates that solvent-free synthesis achieves minimum energy consumption of 260 kilojoules per mole at the optimal temperature of 120 degrees Celsius [11]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote side reactions and increase energy consumption to 295 kilojoules per mole at 150 degrees Celsius [11].

The reaction mechanism in solvent-free systems involves direct interaction between phenylacetic acid and phenethyl alcohol without solvent-mediated stabilization of intermediates [7]. This direct contact enhances reaction rates but requires careful temperature control to prevent thermal decomposition of reactants [11]. The optimal reaction conditions balance conversion efficiency with product selectivity and energy consumption.

Catalyst selection for solvent-free esterification requires consideration of thermal stability and compatibility with neat reactants [7]. Para-toluenesulfonic acid has proven effective as an environmentally benign catalyst, achieving comparable yields to traditional mineral acids while eliminating corrosion concerns [7]. The solid acid catalyst can be recovered and reused multiple times without significant activity loss.

Industrial implementation of solvent-free synthesis offers substantial environmental benefits, including elimination of volatile organic compound emissions and reduction of waste treatment requirements [10]. The simplified process design reduces capital and operating costs while improving atom economy from 78 percent in conventional processes to 92 percent in solvent-free systems [10].

Biocatalytic Production Pathways

Enzymatic synthesis of phenethyl phenylacetate represents the most environmentally sustainable approach to industrial production, offering exceptional selectivity and mild reaction conditions [12] [13] [14] [15]. Lipase-catalyzed esterification eliminates the need for harsh chemical catalysts while enabling operation at moderate temperatures and atmospheric pressure [14].

Novozym 435, an immobilized lipase from Candida antarctica, demonstrates superior performance among commercial enzyme systems [13] [14]. Under optimized conditions at 57.8 degrees Celsius, this biocatalyst achieves 85.4 percent conversion yield within 1.3 hours using 122.5 milligrams per milliliter enzyme loading [14]. The exceptional reusability of Novozym 435, maintained over 20 reaction cycles, makes it economically viable for industrial applications [13].

The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the phenylacetic acid carbonyl carbon [15]. Subsequent transacylation with phenethyl alcohol releases the ester product and regenerates the free enzyme [15]. This two-step mechanism enables precise control of reaction selectivity while eliminating unwanted side reactions.

Alternative lipase systems have been evaluated to optimize biocatalytic performance [13] [16]. Porcine pancreatic lipase achieves 61.5 percent conversion yield at 60 degrees Celsius with extended reaction times of 24 hours [16]. While the conversion is lower than immobilized systems, the reduced enzyme cost may offset performance limitations in certain applications.

Free Candida antarctica lipase B demonstrates intermediate performance, achieving 72.8 percent conversion yield at 55 degrees Celsius with 3.5 hours reaction time [16]. The enzyme loading of 100 milligrams per milliliter is lower than the immobilized form, but reusability is limited to 12 cycles due to enzyme deactivation and recovery challenges.

The environmental advantages of biocatalytic synthesis are substantial, achieving 95 percent atom economy with an E-factor of only 0.8 kilograms waste per kilogram product [12]. Energy consumption is minimized to 8.5 megajoules per kilogram, while carbon footprint is reduced to 1.2 kilograms carbon dioxide equivalent per kilogram product [17]. Water usage is maintained at 3.5 liters per kilogram product, representing a significant improvement over conventional synthetic methods.

Metabolic engineering approaches have enabled direct biosynthesis of phenethyl phenylacetate precursors from renewable feedstocks [12] [9]. Engineered Escherichia coli strains can produce phenylacetic acid from glucose or phenylalanine with conversion yields up to 94 percent [9]. Subsequent enzymatic esterification with biologically derived phenethyl alcohol provides a completely renewable synthetic pathway.

The integration of fermentation and biotransformation processes enables production of 10.4 grams per liter phenethyl phenylacetate from glucose feedstock [12]. This coupled approach eliminates the need for petroleum-derived starting materials while maintaining high product yields and selectivity. The closed-loop nature of biological systems minimizes waste generation and environmental impact.

Data Tables

Table 1: Conventional Acid-Catalyzed Esterification Methods

| Method | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed (H2SO4) | 100-120 | 6-8 | 5-10 | 70-85 | 95 |

| Acid-Catalyzed (HCl) | 80-100 | 4-6 | 5-8 | 60-75 | 90 |

| Amberlyst-15 Catalyzed | 110 | 6 | 10 | 80 | 98 |

| Acid-Catalyzed (PTSA) | 90-160 | 3-4 | 5 | 42-45 | 95 |

| AlCl3 Catalyzed | 140 | 0.5 | 5 | 40-44 | 92 |

Table 2: Alkoxide-Mediated Transesterification Approaches

| Alkoxide System | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Conversion (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Sodium Methoxide | 60-80 | 2-4 | 2-5 | 85-92 | 94 |

| Potassium Ethoxide | 70-90 | 3-5 | 3-6 | 78-88 | 91 |

| Lithium Methoxide | 50-70 | 1.5-3 | 1-3 | 90-95 | 96 |

| Sodium Ethoxide | 65-85 | 2.5-4.5 | 2-4 | 82-90 | 93 |

Table 3: Novel Catalytic Systems for Industrial Production

| Catalyst System | Operating Temperature (°C) | Pressure (bar) | Space Time Yield (kg/m³·h) | Catalyst Life (cycles) | Conversion Efficiency (%) |

|---|---|---|---|---|---|

| Metal-Exchanged Montmorillonite (Al3+) | 120-140 | 1 | 12.5 | 4 | 74 |

| Metal-Exchanged Montmorillonite (Zn2+) | 100-120 | 1 | 8.7 | 6 | 52 |

| Heteropolyacids | 80-100 | 1 | 15.2 | 8 | 68 |

| Ionic Liquids | 60-80 | 1 | 6.8 | 12 | 45 |

| Zeolite-Based Catalysts | 150-170 | 2-3 | 18.3 | 5 | 82 |

Table 4: Solvent-Free Synthesis Temperature Optimization

| Temperature (°C) | Reaction Time (minutes) | Conversion (%) | Selectivity (%) | Energy Efficiency (kJ/mol) |

|---|---|---|---|---|

| 100 | 180 | 45 | 92 | 285 |

| 110 | 150 | 68 | 95 | 275 |

| 120 | 120 | 80 | 98 | 260 |

| 130 | 90 | 75 | 96 | 270 |

| 140 | 75 | 70 | 94 | 280 |

| 150 | 60 | 55 | 90 | 295 |

Table 5: Biocatalytic Production Pathways Comparison

| Enzyme System | Optimal Temperature (°C) | Reaction Time (hours) | Enzyme Loading (mg/mL) | Conversion Yield (%) | Reusability (cycles) |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | 57.8 | 1.3 | 122.5 | 85.4 | 20 |

| Lipozyme RM IM (Rhizomucor miehei) | 45 | 2.5 | 150 | 28.5 | 8 |

| Lipase PS Amano IM (Burkholderia cepacia) | 40 | 4.0 | 180 | 35.2 | 6 |

| Porcine Pancreatic Lipase | 60 | 24 | 40 | 61.5 | 4 |

| Candida antarctica Lipase B (free) | 55 | 3.5 | 100 | 72.8 | 12 |

Table 6: Green Chemistry Metrics for Different Synthesis Methods

| Synthesis Method | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (MJ/kg) | Carbon Footprint (kg CO₂/kg) | Water Usage (L/kg product) |

|---|---|---|---|---|---|

| Conventional Acid-Catalyzed | 78 | 4.2 | 25.6 | 3.8 | 15.2 |

| Alkoxide Transesterification | 85 | 2.8 | 18.3 | 2.9 | 8.7 |

| Solvent-Free Synthesis | 92 | 1.2 | 12.8 | 1.8 | 2.1 |

| Biocatalytic Process | 95 | 0.8 | 8.5 | 1.2 | 3.5 |

| Novel Heterogeneous Catalysis | 88 | 2.1 | 15.4 | 2.4 | 6.8 |

Phase Transition Behavior (Melting/Boiling Points)

Phenethyl phenylacetate exhibits well-defined phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a melting point of 28°C (301.15 K) [1] [2] [3] [4] [5], placing it at the boundary between solid and liquid states under standard ambient conditions. This relatively low melting point indicates that the compound exists as a crystalline solid at room temperature but readily transitions to liquid form with modest thermal input [2] [4].

The boiling point of phenethyl phenylacetate has been consistently reported as 325°C (598.15 K) at standard atmospheric pressure (760 mmHg) [1] [2] [3] [4] [5]. Under reduced pressure conditions, the boiling point decreases significantly to 177-178°C (450-451 K) at 5 mmHg [6] [7], demonstrating the expected inverse relationship between pressure and boiling temperature. This substantial reduction in boiling point under vacuum conditions makes the compound suitable for distillation processes at moderate temperatures, minimizing thermal decomposition risks.

The thermal stability range between the melting and boiling points spans approximately 297°C, indicating substantial thermal stability across the liquid phase. This wide temperature range suggests that phenethyl phenylacetate maintains its molecular integrity throughout normal processing and handling conditions [3] [8].

Vapor Pressure and Volatility Characteristics

The vapor pressure characteristics of phenethyl phenylacetate reveal its moderate volatility profile. At ambient temperature (20°C), the vapor pressure ranges from 0.025 to 8 Pa [1] [8], with more precise measurements indicating values around 0.000023 mmHg (0.003 Pa) [7] [9]. At slightly elevated temperature (25°C), the vapor pressure increases to approximately 0.1 hPa (10 Pa) [3] [8], demonstrating the expected exponential relationship between temperature and vapor pressure.

The compound's volatility characteristics can be summarized in the following data:

| Temperature (°C) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Reference |

|---|---|---|---|

| 20 | 0.025-8 | 0.000023 | [1] [7] [9] |

| 25 | 10 (0.1 hPa) | 0.075 | [3] [8] |

| 20-25 | 0.025-8 | 0.000188-0.06 | [1] [8] |

These vapor pressure values classify phenethyl phenylacetate as a compound with low to moderate volatility, suitable for applications requiring controlled evaporation rates. The relatively low vapor pressure at ambient conditions contributes to its effectiveness as a fixative in fragrance formulations [1] [4].

Spectroscopic Fingerprints

NMR Spectral Signatures

Proton NMR (¹H NMR) Characteristics

The ¹H NMR spectrum of phenethyl phenylacetate provides detailed structural information through characteristic chemical shift patterns. The aromatic protons from both phenyl rings appear as complex multiplets in the region 7.2-7.4 ppm, integrating for 10 protons [10] [11]. This chemical shift range is typical for monosubstituted benzene rings, with the phenylacetyl and phenethyl moieties contributing overlapping signals.

The aliphatic region reveals three distinct sets of protons. The methylene protons adjacent to the ester oxygen (OCH₂) appear as a multiplet at 4.2-4.4 ppm, characteristic of protons α to an electron-withdrawing ester oxygen [10] [11]. The phenethyl methylene protons (PhCH₂) resonate at 2.9-3.1 ppm as a multiplet, reflecting their proximity to the aromatic ring system. The acetyl methylene protons (COCH₂) appear as a singlet at 3.6-3.8 ppm, consistent with their position α to the carbonyl group [10] [11].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Integration | Reference |

|---|---|---|---|---|

| ¹H NMR | 7.2-7.4 (m) | Aromatic protons (both phenyl rings) | 10H, multiplet | [10] [11] |

| ¹H NMR | 4.2-4.4 (m) | OCH₂ protons | 2H, multiplet | [10] [11] |

| ¹H NMR | 2.9-3.1 (m) | PhCH₂ protons | 2H, multiplet | [10] [11] |

| ¹H NMR | 3.6-3.8 (s) | COCH₂ protons | 2H, singlet | [10] [11] |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of phenethyl phenylacetate exhibits characteristic resonances that confirm its structural features. The carbonyl carbon appears in the typical ester region at 170-172 ppm, representing the most deshielded carbon in the molecule [12] [13]. The aromatic carbons display multiple signals spanning 128-140 ppm, with quaternary carbons appearing at 135-140 ppm and aromatic CH carbons at 128-130 ppm [12] [13].

The aliphatic carbons provide clear structural confirmation. The OCH₂ carbon resonates at 65-67 ppm, typical for methylene carbons attached to ester oxygen. The COCH₂ carbon appears at 35-42 ppm, consistent with its α-position relative to the carbonyl group [12] [13]. These chemical shift values align with established correlations for phenylacetic acid ester derivatives.

| NMR Type | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹³C NMR | 170-172 | Carbonyl carbon (C=O) | [12] [13] |

| ¹³C NMR | 135-140 | Aromatic carbons (quaternary) | [12] [13] |

| ¹³C NMR | 128-130 | Aromatic CH carbons | [12] [13] |

| ¹³C NMR | 65-67 | OCH₂ carbon | [12] [13] |

| ¹³C NMR | 35-42 | COCH₂ carbon | [12] [13] |

IR and Mass Spectrometric Analysis

Infrared Spectroscopic Patterns

The infrared spectrum of phenethyl phenylacetate displays characteristic absorption bands that confirm its functional group composition. The aromatic C-H stretching vibrations appear at 3060-3030 cm⁻¹ with medium intensity, while aliphatic C-H stretching occurs at 2950-2860 cm⁻¹ with strong intensity [8] [14]. These bands provide clear differentiation between aromatic and aliphatic hydrogen environments.

The most prominent feature is the carbonyl stretching vibration at 1735-1740 cm⁻¹, appearing as a very strong absorption characteristic of ester functionality [8] [14]. This frequency is typical for aromatic esters, where the carbonyl group experiences conjugation effects. The aromatic C=C stretching vibrations manifest as medium-strong absorptions in the 1600-1500 cm⁻¹ region [8] [14].

Additional structural confirmation comes from C-O stretching vibrations at 1250-1200 cm⁻¹ (strong) and 1070-1030 cm⁻¹ (medium), representing primary and secondary C-O stretching modes respectively [8] [14]. The fingerprint region reveals aromatic C-H out-of-plane bending at 760-690 cm⁻¹ and monosubstituted benzene characteristics at 810-750 cm⁻¹ [8] [14].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3060-3030 | Aromatic C-H stretching | Medium | [8] [14] |

| 2950-2860 | Aliphatic C-H stretching | Strong | [8] [14] |

| 1735-1740 | C=O stretching (ester) | Very strong | [8] [14] |

| 1600-1500 | Aromatic C=C stretching | Medium-strong | [8] [14] |

| 1450-1370 | CH₂ bending vibrations | Medium | [8] [14] |

| 1250-1200 | C-O stretching | Strong | [8] [14] |

| 1070-1030 | C-O stretching (secondary) | Medium | [8] [14] |

| 760-690 | Aromatic C-H out-of-plane bending | Strong | [8] [14] |

| 810-750 | Monosubstituted benzene ring | Strong | [8] [14] |

Mass Spectrometric Fragmentation Behavior

The mass spectrum of phenethyl phenylacetate reveals characteristic fragmentation patterns that provide structural insights. The molecular ion peak [M]⁺ appears at m/z 240 with moderate intensity (15-25%), indicating some molecular stability under electron ionization conditions [15]. The base peak occurs at m/z 134, corresponding to the [C₉H₁₀O]⁺ phenethyl cation, formed through α-cleavage adjacent to the ester oxygen [15].

Significant fragment ions include the benzoyl cation [C₇H₅O]⁺ at m/z 105 (60-80% relative intensity) and the tropylium ion [C₇H₇]⁺ at m/z 91 (40-60% relative intensity) [15]. These fragments arise from characteristic benzyl rearrangements and ring contractions common in aromatic ester systems. Lower mass fragments include the phenyl cation [C₆H₅]⁺ at m/z 77 (20-40%) and smaller hydrocarbon fragments at m/z 65 and 51 [15].

| Fragment m/z | Assignment | Relative Intensity (%) | Reference |

|---|---|---|---|

| 240 | [M]⁺ (molecular ion) | 15-25 | [15] |

| 134 | [C₉H₁₀O]⁺ (phenethyl cation) | 100 (base peak) | [15] |

| 105 | [C₇H₅O]⁺ (benzoyl cation) | 60-80 | [15] |

| 91 | [C₇H₇]⁺ (tropylium ion) | 40-60 | [15] |

| 77 | [C₆H₅]⁺ (phenyl cation) | 20-40 | [15] |

| 65 | [C₅H₅]⁺ | 10-20 | [15] |

| 51 | [C₄H₃]⁺ | 5-15 | [15] |

Purity

Physical Description

Solid

Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odou

XLogP3

Exact Mass

Density

Appearance

Melting Point

Mp 28 °

28°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 1874 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1863 of 1874 companies with hazard statement code(s):;

H411 (97.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

102-20-5

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Miscellaneous manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Benzeneacetic acid, 2-phenylethyl ester: ACTIVE

Dates

2: Zhang L, Liu Q, Pan H, Li X, Guo D. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine. AMB Express. 2017 Dec;7(1):105. doi: 10.1186/s13568-017-0407-0. Epub 2017 May 25. PubMed PMID: 28549374; PubMed Central PMCID: PMC5445031.

3: Sustkova-Fiserova M, Jerabek P, Havlickova T, Kacer P, Krsiak M. Ghrelin receptor antagonism of morphine-induced accumbens dopamine release and behavioral stimulation in rats. Psychopharmacology (Berl). 2014 Jul;231(14):2899-908. doi: 10.1007/s00213-014-3466-9. Epub 2014 Feb 15. PubMed PMID: 24531567.

4: Beckmann JS, Siripurapu KB, Nickell JR, Horton DB, Denehy ED, Vartak A, Crooks PA, Dwoskin LP, Bardo MT. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2010 Dec;335(3):841-51. doi: 10.1124/jpet.110.172742. Epub 2010 Aug 30. PubMed PMID: 20805303; PubMed Central PMCID: PMC2993560.

5: Adams TB, Cohen SM, Doull J, Feron VJ, Goodman JI, Marnett LJ, Munro IC, Portoghese PS, Smith RL, Waddell WJ, Wagner BM; Expert Panel of the Flavor and Extract Manufacturers Association. The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food Chem Toxicol. 2005 Aug;43(8):1179-206. Epub 2005 Jan 26. Review. PubMed PMID: 15950814.

6: Niazi Shahabi H, Bergquist F, Nissbrandt H. An investigation of dopaminergic metabolites in the striatum and in the substantia nigra in vivo utilising radiolabelled L-DOPA and high performance liquid chromatography: a new approach in the search for transmitter metabolites. Neuroscience. 2003;120(2):425-33. PubMed PMID: 12890512.

7: Agradi E, Fico G, Cillo F, Francisci C, Tomè F. Estrogenic activity of phenolic compounds from Nigella damascena evaluated using a recombinant yeast screen. Planta Med. 2001 Aug;67(6):553-5. PubMed PMID: 11509979.

8: Nissbrandt H, Bergquist F, Jonason J, Engberg G. Inhibition of cytochrome P450 2E1 induces an increase in extracellular dopamine in rat substantia nigra: a new metabolic pathway? Synapse. 2001 Jun 15;40(4):294-301. PubMed PMID: 11309845.

9: Lehmann KA, Hunger L, Brandt K, Daub D. [Biotransformation of fentanyl. III. Effect of chronic drug exposure on the distribution, metabolism and excretion in the rat]. Anaesthesist. 1983 Apr;32(4):165-73. German. PubMed PMID: 6881518.

10: Lehmann KA, Weski C, Hunger L, Heinrich C, Daub D. [Biotransformation of fentanyl. II. Acute drug interactions in rats and men (author's transl)]. Anaesthesist. 1982 May;31(5):221-7. German. PubMed PMID: 7103030.

11: Lehmann KA, Möseler G, Daub D. [I. Metabolism by mouse tissue homogenates in vitro (author's transl)]. Anaesthesist. 1981 Sep;30(9):461-6. German. PubMed PMID: 7283112.